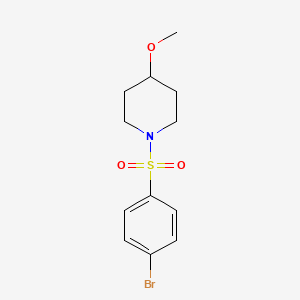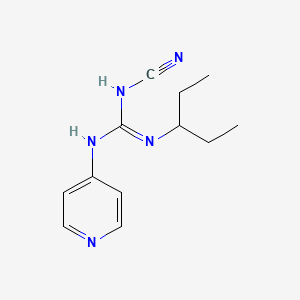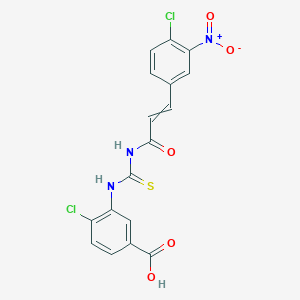
2,2,3,3-Tetramethyl-1-propoxyaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethyl-1-propoxyaziridine is a chemical compound with the molecular formula C9H19NO. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure. This compound is characterized by the presence of four methyl groups and a propoxy group attached to the aziridine ring, making it a highly substituted aziridine derivative .
Méthodes De Préparation
The synthesis of 2,2,3,3-Tetramethyl-1-propoxyaziridine can be achieved through several synthetic routes. One common method involves the reaction of 2,2,3,3-tetramethyl-1-propoxypropane with a suitable nitrogen source under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the nitrogen source and facilitate the formation of the aziridine ring .
In industrial production, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and maximize yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the desired product .
Analyse Des Réactions Chimiques
2,2,3,3-Tetramethyl-1-propoxyaziridine undergoes various chemical reactions due to the presence of the highly strained aziridine ring. Some common types of reactions include:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the aziridine ring can lead to the formation of amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Applications De Recherche Scientifique
2,2,3,3-Tetramethyl-1-propoxyaziridine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its high reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure and reactivity make it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethyl-1-propoxyaziridine involves its interaction with molecular targets, primarily through nucleophilic attack on the aziridine ring. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nature of the nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetramethyl-1-propoxyaziridine can be compared with other similar compounds, such as 2,2,3,3-Tetramethylbutane and other aziridine derivatives. The unique feature of this compound is the presence of both the propoxy group and the highly substituted aziridine ring, which imparts distinct reactivity and properties compared to other compounds .
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar tetramethyl substitution pattern but lacking the aziridine ring.
Other Aziridine Derivatives: Compounds with different substituents on the aziridine ring, which can affect their reactivity and applications.
Propriétés
Numéro CAS |
343864-46-0 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2,2,3,3-tetramethyl-1-propoxyaziridine |
InChI |
InChI=1S/C9H19NO/c1-6-7-11-10-8(2,3)9(10,4)5/h6-7H2,1-5H3 |
Clé InChI |
ARBJNXWEOYYKDV-UHFFFAOYSA-N |
SMILES canonique |
CCCON1C(C1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)


![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)



![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)



